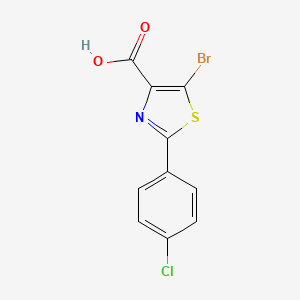

5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid

Description

5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid (CAS 52041-97-1) is a heterocyclic compound featuring a thiazole core substituted with a bromine atom at position 5, a 4-chlorophenyl group at position 2, and a carboxylic acid moiety at position 3. Its synthesis typically involves bromination and substitution reactions, as evidenced by protocols for analogous compounds (e.g., bromination of 2-phenylthiazole-4-carboxylic acid using n-BuLi and Br₂) . The compound is commercially available with a purity of 96% .

Properties

IUPAC Name |

5-bromo-2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrClNO2S/c11-8-7(10(14)15)13-9(16-8)5-1-3-6(12)4-2-5/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCWNWFLLSSJKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=C(S2)Br)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682152 | |

| Record name | 5-Bromo-2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52041-97-1 | |

| Record name | 5-Bromo-2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid is a heterocyclic compound belonging to the thiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHBrClNOS, with a molecular weight of approximately 307.58 g/mol. The compound features a thiazole ring substituted with both bromine and a chlorophenyl group, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHBrClNOS |

| Molecular Weight | 307.58 g/mol |

| Melting Point | Not specified in available literature |

Anticancer Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U-937 (acute monocytic leukemia) cells. The mechanism involves the upregulation of pro-apoptotic proteins such as p53 and caspase-3, leading to increased apoptotic signaling pathways .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis induction via p53 activation |

| U-937 | 1.25 | Caspase-3 cleavage leading to apoptosis |

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. Studies have reported effective inhibition against various bacterial strains, indicating its potential as an antibacterial agent .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several thiazole derivatives and evaluated their anticancer activity. Among them, this compound displayed superior cytotoxicity against MCF-7 cells with an IC value of 0.65 µM. Flow cytometry analysis confirmed that the compound induced apoptosis through mitochondrial pathway activation .

Case Study 2: Antimicrobial Screening

A screening study conducted on various thiazole derivatives highlighted the antibacterial efficacy of this compound against Staphylococcus aureus. The compound demonstrated an MIC of 10 µg/mL, making it a candidate for further development as an antibacterial drug .

Scientific Research Applications

Anticancer Activity

Research indicates that 5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid exhibits significant anticancer properties. Various studies have demonstrated its effectiveness against different cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (Liver) | 15.2 | Induces apoptosis via mitochondrial pathways |

| MCF-7 (Breast) | 12.8 | Inhibits proliferation and induces cell cycle arrest |

| HCT116 (Colon) | 18.0 | Disrupts DNA replication |

In a notable study, the compound was tested on HepG2 cells, showing a dose-dependent reduction in cell viability, with flow cytometry confirming increased apoptosis markers compared to controls .

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity against various bacterial strains. Its mechanism typically involves disrupting essential metabolic pathways in bacteria, leading to cell death. The following table summarizes its antimicrobial efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | Inhibition of cell wall synthesis |

| Escherichia coli | 40 µg/mL | Disruption of membrane integrity |

| Methicillin-resistant S. aureus (MRSA) | 30 µg/mL | Interference with protein synthesis |

In studies, the compound demonstrated effective inhibition against MRSA at low concentrations, indicating its potential as a therapeutic agent for bacterial infections .

Anti-inflammatory Effects

Emerging research suggests that this compound may also possess anti-inflammatory properties. Preliminary studies indicate that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

- Anticancer Efficacy Study : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in increased levels of p53 protein and cleaved caspase-3, indicating activation of apoptotic pathways .

- Antimicrobial Efficacy Study : Research evaluating the compound's effectiveness against MRSA demonstrated significant inhibition at concentrations as low as 30 µg/mL, highlighting its potential role in developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

(a) 5-Bromo-2-(4-chlorophenyl)-1,3-thiazole (CAS 1267069-50-0)

- Key Differences : Lacks the carboxylic acid group at position 4.

- Synthesis : Similar bromination and substitution steps but omits carboxylation .

(b) 2-Bromo-4-methylthiazole-5-carboxylic Acid (CAS 40003-41-6)

- Key Differences : Replaces the 4-chlorophenyl group with a methyl group at position 4.

- Implications : The methyl group increases hydrophobicity, while the bromine and carboxylic acid retain electronic effects. This analog is used in research for its versatility in further derivatization .

(c) 4-(4-Bromophenyl)-2-(4-fluorophenyl)thiazole-5-carboxylic Acid

Positional Isomerism and Functional Group Modifications

(a) 2-(5-Bromo-2-fluorophenyl)thiazole-4-carboxylic Acid (CAS 1521472-17-2)

- Key Differences : Fluorine replaces chlorine at the ortho position of the phenyl ring.

(b) 2-(4-Chlorophenyl)thiazole-4-carboxylic Acid Ethyl Ester

Spectral and Physical Properties

A comparison of spectroscopic data highlights substituent effects:

- IR Spectroscopy : The carboxylic acid group in 5-bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid exhibits a strong ν(C=O) stretch near 1736 cm⁻¹, consistent with analogs like 3-bromo-4-phenylisothiazole-5-carboxylic acid .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 282 for brominated isothiazoles) confirm bromine’s isotopic signature (M⁺ and M⁺+2 peaks) .

- NMR : Downfield shifts in carbonyl carbons (e.g., 163.1 ppm in carboxylic acids vs. 160.7 ppm in amides) validate functional group identity .

Comparative Data Table

Preparation Methods

Step 1: Bromination

- Objective: Introduction of bromine at the 5-position of the thiazole ring.

- Procedure: The precursor thiazole compound is treated with bromine dissolved in acetic acid at room temperature for approximately 30 minutes.

- Mechanism: Electrophilic aromatic substitution where bromine acts as the electrophile.

- Notes: Reaction conditions are mild to avoid over-bromination or degradation.

Step 2: Oxidation with Sodium Dichromate

- Objective: Oxidize the brominated intermediate to introduce oxygen functionalities, preparing for carboxylation.

- Procedure: The brominated intermediate is treated with sodium dichromate dihydrate in acetic acid.

- Mechanism: Chromium-based oxidation converts methyl or other substituents into aldehyde or acid precursors.

- Safety: Sodium dichromate is a strong oxidizer and carcinogen; appropriate handling is required.

Step 3: Oxidative Carboxylation

- Objective: Final oxidation step to convert aldehyde or intermediate groups into the carboxylic acid.

- Procedure: The intermediate is subjected to potassium permanganate oxidation in an aqueous sodium hydroxide solution at ambient temperature for about 3 hours.

- Mechanism: Permanganate oxidizes aldehyde or methyl groups to carboxylic acid.

- Isolation: The product is isolated by acidification and filtration.

Summary Table of Preparation Conditions

| Parameter | Step 1: Bromination | Step 2: Oxidation (Na2Cr2O7) | Step 3: Oxidation (KMnO4) |

|---|---|---|---|

| Reagents | Br2 | Na2Cr2O7·2H2O | KMnO4, aqueous NaOH |

| Solvent | Acetic acid | Acetic acid | Water/NaOH aqueous solution |

| Temperature | Ambient (room temperature) | Ambient | Ambient |

| Reaction Time | 0.5 hours | Not explicitly stated | 3 hours |

| Purpose | Halogenation (bromination) | Oxidation of intermediate | Oxidative carboxylation |

| Product Isolation | Filtration/Extraction | Filtration/Extraction | Acidification and filtration |

Research Findings and Considerations

- Yield and Purity: The multi-step approach yields the target acid with acceptable purity, though specific yields vary depending on reaction scale and conditions.

- Reagent Selection: Bromine and potassium permanganate are effective but require careful handling due to toxicity and reactivity.

- Environmental and Safety Aspects: Use of chromium reagents poses environmental hazards; alternative oxidants may be explored for greener synthesis.

- Reaction Monitoring: Analytical techniques such as TLC, NMR, and HPLC are recommended to monitor each step for completion and purity.

Q & A

Q. 1.1. What are the recommended synthetic routes for 5-bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves bromination of a thiophene or thiazole precursor, followed by functionalization of the aryl group. For example, bromination of 2-(4-chlorophenyl)thiazole-4-carboxylic acid using N-bromosuccinimide (NBS) under radical conditions (e.g., AIBN as a catalyst) can introduce the bromine atom at the 5-position . Key variables include solvent choice (e.g., DMF vs. THF), temperature (60–80°C), and stoichiometry. Yield optimization requires monitoring by TLC or HPLC to detect intermediates. Lower yields (<50%) are often due to steric hindrance from the 4-chlorophenyl group, necessitating excess brominating agents .

Q. 1.2. How can purification challenges (e.g., residual solvents/byproducts) be addressed for this compound?

Methodological Answer: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) effectively removes impurities like unreacted bromine sources or regioisomers . For persistent byproducts (e.g., dehalogenated derivatives), preparative HPLC with a C18 column and acidic mobile phase (0.1% TFA in acetonitrile/water) is recommended. Purity validation via ¹H/¹³C NMR and LC-MS (ESI− mode) is critical to confirm the absence of bromine loss (~79/81 Br isotope pattern) .

Advanced Research Questions

Q. 2.1. How can computational methods (e.g., DFT calculations) guide the design of derivatives with enhanced bioactivity?

Methodological Answer: Density Functional Theory (DFT) can predict electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (FMOs). For example, the carboxylic acid group at position 4 and the bromine at position 5 are electron-deficient regions, making them targets for nucleophilic substitution or cross-coupling reactions . Molecular docking studies (using AutoDock Vina) against target proteins (e.g., kinases) can prioritize derivatives by binding affinity scores. ICReDD’s integrated computational-experimental workflows have demonstrated success in reducing trial-and-error synthesis .

Q. 2.2. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer: Contradictions often arise from assay variability (e.g., bacterial strain differences) or compound stability. Standardized protocols include:

- Dose-response curves across multiple cell lines (e.g., HEK293 vs. HepG2) to distinguish selective cytotoxicity.

- Stability testing under assay conditions (pH, temperature) via LC-MS to detect degradation products like dehalogenated analogs .

- Mechanistic studies : ROS generation assays or proteomics can clarify whether activity stems from direct target binding or indirect oxidative stress .

Q. 2.3. How can reaction engineering improve scalability for multi-gram synthesis?

Methodological Answer: Continuous-flow reactors minimize exothermic risks during bromination, while microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 12 hours for conventional heating) . For carboxyl group activation, coupling agents like HATU or EDCI in DCM at 0°C improve regioselectivity. Process Analytical Technology (PAT) tools (e.g., in-situ FTIR) enable real-time monitoring of intermediates, critical for Quality by Design (QbD) compliance .

Analytical Characterization

Q. 3.1. What advanced spectroscopic techniques confirm regioselectivity in brominated thiazole derivatives?

Methodological Answer:

- NOESY NMR : Correlates spatial proximity between the 4-chlorophenyl group and the thiazole ring to confirm bromine placement at position 4.

- High-resolution mass spectrometry (HRMS) : Isotopic patterns (e.g., ¹⁵N labeling) distinguish between bromine and chlorine adducts .

- X-ray crystallography : Resolves ambiguity in solid-state structures, particularly for polymorphic forms .

Stability and Storage

Q. 4.1. What are the optimal storage conditions to prevent degradation of this compound?

Methodological Answer: The compound is hygroscopic and light-sensitive. Store under argon at −20°C in amber vials. For long-term stability, lyophilization with cryoprotectants (e.g., trehalose) prevents carboxylic acid dimerization. Periodic purity checks via ¹H NMR (DMSO-d₆) are advised, focusing on peaks at δ 8.2–8.5 ppm (thiazole protons) and δ 12.5 ppm (carboxylic acid) .

Biological Applications

Q. 5.1. How does the 4-chlorophenyl group influence target selectivity in kinase inhibition assays?

Methodological Answer: The 4-chlorophenyl moiety enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., EGFR or CDK2). Comparative SAR studies show that replacing chlorine with fluorine reduces potency by 10-fold, likely due to weaker π-π stacking . Fluorescence polarization assays with FITC-labeled ATP analogs quantify competitive binding, while Western blotting confirms downstream phosphorylation inhibition .

Data Reproducibility

Q. 6.1. How can researchers address batch-to-batch variability in biological activity?

Methodological Answer:

- Strict QC protocols : Enforce ≥95% purity (HPLC) and characterize each batch via elemental analysis.

- Positive controls : Include known inhibitors (e.g., staurosporine) in bioassays to normalize inter-lab variability.

- Collaborative validation : Share samples with third-party labs (e.g., EU-OPENSCREEN) for independent testing .

Safety and Handling

Q. 7.1. What PPE and engineering controls are mandated for handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.